molecular formula C13H24N2O2 B13000581 tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate

tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate

Cat. No.: B13000581
M. Wt: 240.34 g/mol
InChI Key: MAKONFGDMPDBED-MTULOOOASA-N
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Description

tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate is a chemical compound that features a tert-butyl group attached to an octahydro-isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate typically involves the reaction of an appropriate isoindole derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the isoindole ring or the tert-butyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the isoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce fully saturated or partially reduced isoindole rings.

Scientific Research Applications

tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The isoindole ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate): This compound has a similar structure but with a pyrrolo[3,2-c]pyridine ring instead of an isoindole ring.

    tert-Butyl ((3aS,7aR)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate: This compound features a hexahydropyrano ring fused to a pyrrolidine ring.

Uniqueness

The uniqueness of tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its isoindole ring provides unique interaction capabilities with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-yl]carbamate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-5-4-9-7-14-8-10(9)6-11/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11?/m0/s1

InChI Key

MAKONFGDMPDBED-MTULOOOASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CC[C@H]2CNC[C@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2CNCC2C1

Origin of Product

United States

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